Ethyl 4-ethoxyphenylacetate Ethyl 4-ethoxyphenylacetate
Brand Name: Vulcanchem
CAS No.: 40784-88-1
VCID: VC3776750
InChI: InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)CC(=O)OCC
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

Ethyl 4-ethoxyphenylacetate

CAS No.: 40784-88-1

Cat. No.: VC3776750

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-ethoxyphenylacetate - 40784-88-1

Specification

CAS No. 40784-88-1
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name ethyl 2-(4-ethoxyphenyl)acetate
Standard InChI InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3
Standard InChI Key KZWVNVPYBUGYTA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC(=O)OCC
Canonical SMILES CCOC1=CC=C(C=C1)CC(=O)OCC

Introduction

Ethyl 4-ethoxyphenylacetate (CAS 40784-88-1) is an aromatic ester with diverse applications in chemical synthesis, fragrance formulation, and pharmaceutical research. This compound, systematically named ethyl 2-(4-ethoxyphenyl)acetate, exhibits distinct physicochemical properties that make it valuable across multiple scientific disciplines .

Synthesis Methods

Two primary synthetic routes have been documented:

A. Esterification Reaction
4-Ethoxyphenylacetic acid + Ethanol
→ Acid catalyst (H₂SO₄/TsOH)
→ Ethyl 4-ethoxyphenylacetate

B. Bromination Pathway
Ethyl 4-ethoxyphenylacetate undergoes radical bromination using N-bromosuccinimide (NBS) and Luperox® A70S in CCl₄ at 74°C to produce ethyl bromo(4-ethoxyphenyl)acetate .

MethodCatalystYieldTemperature
EsterificationH₂SO₄85–92%Reflux
BrominationNBS/Luperox® A70S65–78%74°C

Industrial and Research Applications

A. Fragrance Industry

  • Key component in floral and fruity perfume formulations due to its stable aromatic profile

B. Pharmaceutical Intermediates

  • Precursor for synthesizing cyclopropane derivatives (e.g., 2,2-dichloro-1-(4-ethoxy phenyl)cyclopropane carboxylic acid)

  • Used in preparation of iminomalonate derivatives for medicinal chemistry studies

C. Chemical Research

  • Model compound for studying radical bromination mechanisms

  • Substrate in green chemistry experiments exploring solvent-free esterification

Comparative Analysis with Structural Analogs

CompoundStructural DifferenceKey Property Variation
Ethyl 4-methoxyphenylacetateMethoxy vs. ethoxy groupHigher volatility
Ethyl phenylacetateNo aromatic substituentsReduced thermal stability
Ethyl 2-(4-chlorophenyl)acetateChlorine substitutionIncreased biological activity

The ethoxy group enhances electron-donating effects compared to methoxy analogs, influencing both reactivity and biological interaction profiles .

Environmental Profile

  • Biodegradation: Predominantly undergoes aerobic degradation (t₁/₂ ≈ 15–30 days in soil)

  • Ecotoxicity: LC₅₀ >100 mg/L (Daphnia magna)

  • Mobility: Low soil penetration due to hydrophobic nature (log Kow = 2.8)

Recent Research Developments

  • Antimicrobial Studies: Demonstrated moderate activity against Gram-positive bacteria at 500 μg/mL concentrations

  • Synthetic Optimization: Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods

  • Analytical Methods: HPLC-UV detection limit improved to 0.1 ppm using C18 reverse-phase columns

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